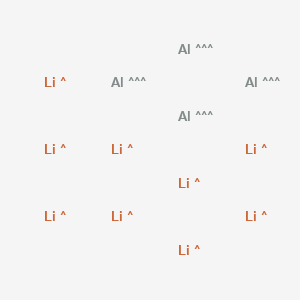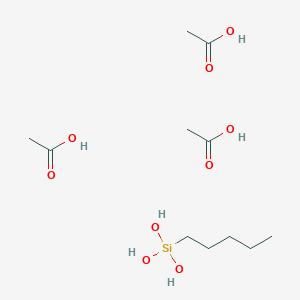![molecular formula C27H20Cl2N2O4S B14716141 1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione CAS No. 7018-35-1](/img/structure/B14716141.png)
1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a pyrrolidine-2,3-dione structure
准备方法
The synthesis of 1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Pyrrolidine-2,3-dione Core: This can be synthesized via a condensation reaction between an appropriate amine and a maleic anhydride derivative.
Final Coupling and Functionalization: The final step involves coupling the intermediate products and introducing the hydroxy-(3-propoxyphenyl)methylidene group through a condensation reaction.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to a commercial scale.
化学反应分析
1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the double bond in the pyrrolidine-2,3-dione core.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in further condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers may study its interactions with biological molecules to understand its potential effects and mechanisms of action.
Industrial Applications: The compound could be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The benzothiazole ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxy-(3-propoxyphenyl)methylidene group could also play a role in binding to biological molecules, influencing the compound’s overall effect.
相似化合物的比较
Similar compounds to 1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione include:
1-(6-Chloro-1,3-benzothiazol-2-yl)-3-phenylurea: This compound shares the benzothiazole ring but differs in its functional groups and overall structure.
4-Chloro-3-nitrobenzoic acid: This compound has a similar chlorophenyl group but lacks the benzothiazole and pyrrolidine-2,3-dione structures.
2-(4-Chlorophenyl)-1,3-benzothiazole: This compound shares the benzothiazole and chlorophenyl groups but lacks the pyrrolidine-2,3-dione core.
The uniqueness of this compound lies in its combination of these structural elements, which may confer specific properties and applications not found in the similar compounds.
属性
CAS 编号 |
7018-35-1 |
|---|---|
分子式 |
C27H20Cl2N2O4S |
分子量 |
539.4 g/mol |
IUPAC 名称 |
1-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H20Cl2N2O4S/c1-2-12-35-19-5-3-4-16(13-19)24(32)22-23(15-6-8-17(28)9-7-15)31(26(34)25(22)33)27-30-20-11-10-18(29)14-21(20)36-27/h3-11,13-14,23,32H,2,12H2,1H3 |
InChI 键 |
MNGQKZJFAWNIGD-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=C(S3)C=C(C=C4)Cl)C5=CC=C(C=C5)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




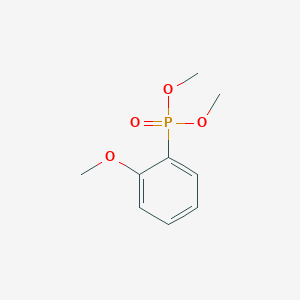
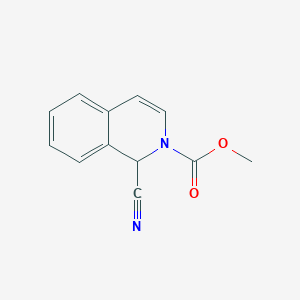

![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)
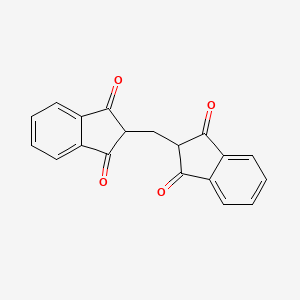
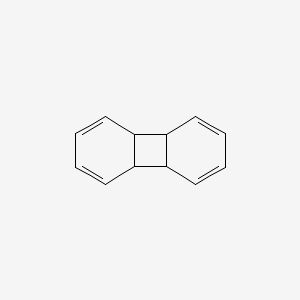

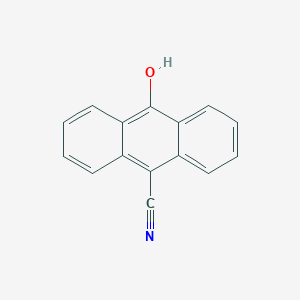
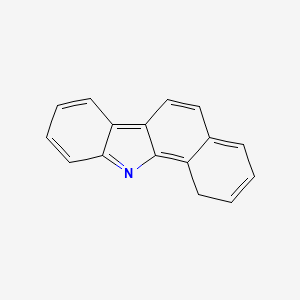
![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
